Home > Products > Screening Compounds P111207 > N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide
N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide - 1797320-42-3

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide

Catalog Number: EVT-2783354
CAS Number: 1797320-42-3
Molecular Formula: C24H18N2O2
Molecular Weight: 366.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This series of compounds are synthetically derived heterocyclic compounds featuring a central imidazo[2,1-c][1,2,4]triazole core. They are classified as substituted benzamides and are primarily investigated for their potential antitumor activity. []

Synthesis Analysis

The synthesis of these compounds involves a multistep process starting with 1-arylhydrazinecarbonitriles reacting with 2-chloro-4,5-dihydro-1H-imidazole to form the imidazo[2,1-c][1,2,4]triazol-3(5H)-imines. These imines are further reacted with various reagents like acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates to produce the final N-(2-([1,1'-Biphenyl]-4-yl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide derivatives. []

Molecular Structure Analysis

The molecular structures of selected compounds in this series have been confirmed using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray analyses. [] The core structure consists of the imidazo[2,1-c][1,2,4]triazole moiety with a biphenyl group and a substituted benzamide group attached. Variations in the substituents on the benzamide group lead to structural diversity within the series.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, vary depending on the specific substituents on the benzamide group. These properties are crucial in determining their suitability for further development and potential applications. []

Applications
  • Antitumor Activity: These compounds have been tested in vitro against a panel of human cancer cell lines, demonstrating promising cytotoxicity. [] Specifically, some derivatives exhibited significant growth inhibition in cervical and bladder cancer cell lines.

2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)

  • Compound Description: This compound is a potent serotonin 5-HT1A receptor (5-HT1AR) ligand. In preclinical studies, 7a·HCl displayed antidepressant activity in the forced swim test (FST) in mice. []

2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl)

  • Compound Description: This compound acts as a dual antagonist of both 5-HT1A and 5-HT7 receptors (5-HT1AR/5-HT7R). Compared to 7a·HCl, 7b·HCl showed stronger and more specific antidepressant-like effects in the FST in mice, suggesting that dual 5-HT1A/5-HT7 receptor antagonism might offer an improved therapeutic strategy for depression. []

1,1-Difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides

  • Compound Description: This group of six compounds, which includes N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide as a starting material, represents a class of pyridine-based boron heterocycles. [] These compounds were synthesized and characterized to study their photophysical, electrochemical, and BSA-binding properties.

N-[6-(cis-2,6-dimethyl-morpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

  • Compound Description: This compound, along with its salts, were synthesized and characterized for potential therapeutic applications. [, ]

Venetoclax

  • Compound Description: Venetoclax (ABT-199) is a potent Bcl-2 inhibitor used for treating hematologic malignancies. Its metabolism and disposition in humans involve oxidation, sulfation, and nitro reduction. [, ]

Venetoclax N-oxide (VNO)

  • Compound Description: Identified as a potential oxidative impurity during the degradation of venetoclax, VNO forms at levels of 8–10%. [] It can undergo [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA).

Venetoclax Hydroxylamine Impurity (VHA)

  • Compound Description: VHA, another potential impurity of venetoclax, forms from the [, ] Meisenheimer rearrangement of VNO. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide

  • Compound Description: This compound is another name for Venetoclax N-oxide (VNO). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide

  • Compound Description: This compound is another name for Venetoclax Hydroxylamine Impurity (VHA). []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. When combined with a CDK5 inhibitor (analog 24), navitoclax synergistically inhibited cell growth and induced apoptosis in pancreatic cancer cell lines. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: This aminopyrazole is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. Analog 24 reduced Mcl-1 levels and sensitized pancreatic cancer cell lines to navitoclax. []

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]-benzamide (MS-275)

  • Compound Description: MS-275 is a histone deacetylase (HDAC) class I inhibitor. It demonstrated neuroprotective effects by preventing A1254-induced neuronal cell death. MS-275 achieved this by inhibiting HDAC3 binding and histone deacetylation within the synapsin-1 promoter region, restoring synapsin-1 mRNA levels. []

N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (6ad)

  • Compound Description: This hydroxamic acid analogue is a potent and selective inhibitor of APN activity in vitro. It shows selectivity against other zinc-dependent enzymes like matrix metalloproteases. It also displays favorable physicochemical and metabolic stability properties. [, ]

N-(1-(3′-Fluoro-[1,1′-biphenyl]-4-yl)-2-(hydroxyamino)-2-oxoethyl)-4-(methylsulfonamido)benzamide (6f)

  • Compound Description: This hydroxamic acid analogue exhibits extremely potent inhibitory activity against APN in the sub-nanomolar range. It represents a further development from 6ad, aiming to optimize interactions with the S1 subsite of APN and improve physicochemical properties. []

N-((4′‐((5,7‐Dimethyl‐2‐ethyl‐3H‐imidazo[4,5‐b]pyridin‐3‐yl)methyl)(1,1′‐biphenyl)‐2‐yl)sulfonyl)benzamide (MK-996)

  • Compound Description: MK-996 is a potent and selective angiotensin II (AT1) receptor antagonist. It displays high affinity for AT1 receptors in various tissues and lacks agonist activity. MK-996's slow dissociation from AT1 receptors may contribute to its potent inhibition of Angiotensin II-induced responses. [, ]

Properties

CAS Number

1797320-42-3

Product Name

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide

IUPAC Name

N-(2-phenylphenyl)-3-pyridin-2-yloxybenzamide

Molecular Formula

C24H18N2O2

Molecular Weight

366.42

InChI

InChI=1S/C24H18N2O2/c27-24(19-11-8-12-20(17-19)28-23-15-6-7-16-25-23)26-22-14-5-4-13-21(22)18-9-2-1-3-10-18/h1-17H,(H,26,27)

InChI Key

XIOJPWPQJQQHKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.